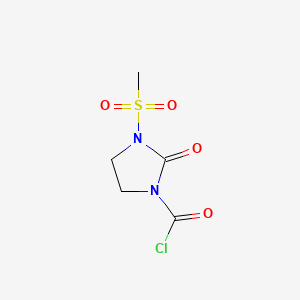

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPALHHEULAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194587 | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41762-76-9 | |

| Record name | 3-(Methylsulfonyl)-2-oxo-1-imidazolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41762-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041762769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its primary applications in drug development, with a focus on the synthesis of the antibiotic Mezlocillin.

Chemical and Physical Properties

This compound is a solid compound with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 41762-76-9 | [1][2] |

| Molecular Formula | C5H7ClN2O4S | [1][2] |

| Molecular Weight | 226.64 g/mol | [1][2] |

| Appearance | Solid, white powder | [1][2] |

| Melting Point | 168-173 °C (lit.) | [2][3] |

| Boiling Point | 347.9 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water (<0.1 g/100 mL at 21°C). Soluble in 1 M NaOH (10 mg/mL, resulting in a dark green solution). | [2] |

| Purity | Typically available in 97% or 98% purity.[1] | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] |

Structural Identifiers:

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, 1-Chlorocarbonyl-3-methanesulfonyl-2-imidazolidinone | [3][5][6] |

| InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)N1CCN(C(Cl)=O)C1=O |

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from 2-imidazolidone.[7]

Experimental Protocol

Step 1: Synthesis of N-Methylsulfonyl-2-imidazolidone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-imidazolidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add methanesulfonyl chloride (1 equivalent).[7] The reaction is typically performed in the presence of a base, such as triethylamine (1.1 equivalents), to neutralize the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).[7]

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the N-methylsulfonyl-2-imidazolidone (1 equivalent) from Step 1 in anhydrous dioxane.[7] Add triethylamine (1.1 equivalents) and trimethylchlorosilane (1.1 equivalents).[7]

-

Addition of Phosgene: Cool the mixture in an ice bath. Carefully bubble phosgene gas (or a solution of phosgene in a suitable solvent like toluene) into the reaction mixture with vigorous stirring.[7] Caution: Phosgene is extremely toxic. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Conditions: Allow the reaction to proceed at a low temperature for a specified time, followed by gradual warming to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., IR spectroscopy to observe the formation of the carbonyl chloride peak).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride. The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

References

- 1. aksci.com [aksci.com]

- 2. China Largest factory Manufacturer Supply Highest Quality 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone CAS 41762-76-9, CasNo.41762-76-9 Leader Biochemical Group China (Mainland) [leaderbiogroup.lookchem.com]

- 3. 41762-76-9 | CAS DataBase [m.chemicalbook.com]

- 4. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]

- 5. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Mezlocillin, Multocillin, Mezlin-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound is a reactive chemical compound primarily utilized as a building block in the synthesis of more complex molecules.[1] Its structure incorporates a reactive acyl chloride, a sulfonyl group, and an imidazolidinone ring, making it a versatile reagent in acylation reactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 41762-76-9 | [2] |

| Molecular Formula | C₅H₇ClN₂O₄S | [2] |

| Molecular Weight | 226.64 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 168-173 °C (lit.) | [3] |

| Boiling Point (Predicted) | 347.9 ± 25.0 °C | [3] |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [3] |

| SMILES | CS(=O)(=O)N1CCN(C(Cl)=O)C1=O | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The table below outlines its key safety classifications and handling precautions.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | [4] | |

| Signal Word | Danger | [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4] |

| UN Number | 3261 | [4] |

| Hazard Class | 8 | [4] |

| Packing Group | II | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, starting from 2-imidazolidinone.

Synthesis Pathway Overview

The overall synthesis pathway is illustrated in the diagram below.

Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one

This precursor is synthesized by the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base.[5]

Experimental Protocol:

-

Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imidazolidinone in an anhydrous organic solvent (e.g., tetrahydrofuran, dioxane, or toluene).[5]

-

Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to the organic base is typically 1:1-2:1-3.[5]

-

Addition of Methanesulfonyl Chloride: While stirring at a controlled temperature (10-80 °C), slowly add a solution of methanesulfonyl chloride in the same anhydrous solvent.[5]

-

Reaction: Maintain the reaction mixture at the chosen temperature for 2-7 hours.[5]

-

Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The resulting residue is then recrystallized from a suitable solvent (e.g., ethanol, water, or methanol) to yield 1-(methylsulfonyl)imidazolidin-2-one.[5]

Step 2: Synthesis of this compound

Experimental Protocol (Inferred):

-

Reaction Setup: Suspend 1-(methylsulfonyl)imidazolidin-2-one in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Phosgenation: Cool the suspension to 0°C.

-

Catalyst: Add a catalytic amount of pyridine to the mixture.[6]

-

Reaction: Allow the reaction mixture to stand overnight, with a gradual warming to room temperature.

-

Work-up:

-

With excess phosgene: Carefully remove the excess phosgene by passing a stream of dry air or nitrogen through the reaction mixture. The product, this compound, precipitates and can be collected by filtration.[6]

-

With triphosgene: The reaction goes to completion without excess phosgene. The product can be isolated by filtration of the precipitate.[7]

-

Reactivity and Applications

The primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum antibiotic, Mezlocillin.[8]

Role in Mezlocillin Synthesis

In the synthesis of Mezlocillin, this compound acts as an acylating agent to introduce the substituted ureido side chain onto the ampicillin backbone.[9]

Experimental Protocol for Mezlocillin Synthesis (General):

-

Reaction Setup: Ampicillin is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like acetone.[9]

-

Base Addition: A base, such as triethylamine or sodium hydroxide, is added to deprotonate the amino group of ampicillin, making it nucleophilic.[9]

-

Acylation: this compound is then added to the reaction mixture. The nucleophilic amino group of ampicillin attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the Mezlocillin molecule.[9]

-

Work-up: The Mezlocillin is then isolated and purified, typically through acidification to induce precipitation, followed by filtration and drying.[9]

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methylene protons of the imidazolidinone ring and the methyl protons of the sulfonyl group.

-

¹³C NMR: Resonances for the carbonyl carbons of the acyl chloride and the urea, the methylene carbons of the ring, and the methyl carbon of the sulfonyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acyl chloride and the urea, and the S=O stretching of the sulfonyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of chlorine, the carbonyl group, and parts of the imidazolidinone ring.

Conclusion

This compound is a crucial, highly reactive intermediate in pharmaceutical synthesis, most notably in the production of the antibiotic Mezlocillin. Its synthesis involves a two-step process starting from 2-imidazolidinone. Due to its hazardous nature, strict safety protocols must be followed during its handling and use. While its primary application is well-established, further research could explore its utility in the synthesis of other novel bioactive compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mezlocillin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 4. This compound [sobekbio.com]

- 5. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mezlocillin - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its chemical behavior and biological significance.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring an imidazolidinone ring system. The core structure is substituted with a methylsulfonyl group at the 3-position and a carbonyl chloride group at the 1-position.

Systematic IUPAC Name: this compound[1]

Synonyms:

-

1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone[2]

-

3-Methanesulfonyl-2-oxo-imidazolidine-1-carbonyl chloride[1][2]

-

3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride[2]

-

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone[2]

-

1-Chloroformyl-3-methanesulfonyl-2-imidazolidinone[2]

-

3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride[2]

Chemical Structure:

Caption: 2D structure of this compound.

| Identifier | Value | Reference |

| CAS Number | 41762-76-9 | [3][4] |

| Molecular Formula | C5H7ClN2O4S | [2][4] |

| Molecular Weight | 226.64 g/mol | [2][4] |

| Canonical SMILES | CS(=O)(=O)N1CCN(C(=O)Cl)C1=O | [3][4] |

| InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N | [5] |

Physicochemical Properties

This section summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Physical State | Solid | [5] |

| Melting Point | 168-173 °C (lit.) | [5] |

| Boiling Point | 347.9±25.0 °C (Predicted) | [5] |

| Density | 1.71±0.1 g/cm³ (Predicted) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from 2-imidazolidinone.

Caption: General synthesis workflow for the target compound.

Experimental Protocol for Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one

This protocol is adapted from the general method described in patent literature[6].

Materials:

-

2-Imidazolidinone

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable organic base)

-

Anhydrous organic solvent (e.g., Toluene, Benzene, Chloroform)

-

Purified water

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-imidazolidinone and triethylamine in the chosen anhydrous organic solvent.

-

Cool the mixture to a temperature between 10-20°C.

-

Slowly add a solution of methanesulfonyl chloride in the same anhydrous organic solvent to the reaction mixture while maintaining the temperature. The molar ratio of 2-imidazolidinone to methanesulfonyl chloride to the organic base is typically in the range of 1:1-2:1-3[6].

-

After the addition is complete, warm the reaction mixture to a temperature between 40-80°C and maintain it for 2-7 hours[6].

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add purified water and a recrystallization solvent (e.g., ethanol or methanol).

-

Heat the mixture to reflux for a short period (e.g., 30 minutes) and then cool to 0°C to induce crystallization.

-

Collect the solid product by suction filtration and wash with cold purified water.

-

Dry the product in an oven to obtain 1-(methylsulfonyl)imidazolidin-2-one. The reported melting point of the intermediate is in the range of 190.8-191.9°C[7].

Experimental Protocol for Step 2: Synthesis of this compound

This protocol is based on the general procedure for the phosgenation of N-substituted imidazolidinones[8][9].

Materials:

-

1-(Methylsulfonyl)imidazolidin-2-one

-

Phosgene or a phosgene equivalent such as bis(trichloromethyl) carbonate (triphosgene)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Dioxane)

-

Triethylamine or Pyridine (as a catalyst or acid scavenger)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, suspend 1-(methylsulfonyl)imidazolidin-2-one in the chosen anhydrous aprotic solvent.

-

Cool the suspension to 0°C.

-

Using Phosgene: Bubble phosgene gas through the suspension. Using Bis(trichloromethyl) carbonate: Add a solution of bis(trichloromethyl) carbonate in the reaction solvent. This is often a safer alternative to using phosgene gas[9].

-

Add a catalytic amount of triethylamine or pyridine.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction for the dissolution of the starting material and the formation of the product.

-

If phosgene gas was used, carefully remove the excess by purging with a stream of dry nitrogen.

-

The product, being a solid, may precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

Reactivity and Applications

This compound is a reactive acyl chloride. The carbonyl chloride moiety is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

Reactivity Profile

The reactivity of the carbonyl chloride is influenced by the electron-withdrawing nature of the adjacent nitrogen and the methylsulfonyl group. This enhanced electrophilicity allows for efficient reactions with a variety of nucleophiles.

Reactions with Nucleophiles:

-

Amines: Reacts readily with primary and secondary amines to form the corresponding urea derivatives. This reaction is fundamental to its use in pharmaceutical synthesis.

-

Alcohols: Reacts with alcohols to form carbamates.

-

Water: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which is unstable and likely decarboxylates. Therefore, anhydrous reaction conditions are crucial.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the broad-spectrum antibiotic, Mezlocillin[8][10].

Caption: Role as a key reagent in the synthesis of Mezlocillin.

In the synthesis of Mezlocillin, the carbonyl chloride reacts with the primary amino group of ampicillin or a related aminopenicillanic acid derivative to form the final acylurea side chain of the antibiotic[8].

Furthermore, derivatives of the imidazolidinone core structure have been investigated as potential therapeutic agents. For instance, N-substituted aryl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides have been designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Biological Significance and Signaling Pathways

While this compound itself is not a biologically active molecule, its derivatives have shown potential as enzyme inhibitors. The investigation of related compounds as acetylcholinesterase (AChE) inhibitors highlights a connection to cholinergic signaling pathways, which are crucial for cognitive functions like memory and learning.

Acetylcholinesterase Inhibition Signaling Pathway:

Caption: Inhibition of acetylcholine breakdown in the synaptic cleft.

In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh to terminate the signal. In conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired, inhibitors of AChE prevent the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing signaling. Derivatives of this compound have been explored for this inhibitory activity.

Safety and Handling

This compound is a reactive and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined structure and reactivity make it a reliable building block for the synthesis of complex molecules, most notably the antibiotic Mezlocillin. The exploration of its derivatives as potential therapeutic agents, particularly as enzyme inhibitors, underscores its continued importance in drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. This compound [sobekbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 8. 41762-76-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]

Synthesis Pathway of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, an important intermediate in pharmaceutical synthesis. The document details the core chemical transformations, experimental protocols, and quantitative data to support laboratory-scale and potential scale-up production.

Introduction

This compound is a key building block, notably utilized in the synthesis of advanced generation penicillins. Its bifunctional nature, featuring a reactive acid chloride and a sulfonamide-activated urea moiety, makes it a versatile reagent in organic synthesis. This guide outlines a robust two-step synthesis pathway commencing from readily available starting materials.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the sulfonylation of 2-imidazolidinone with methanesulfonyl chloride to yield the intermediate, 1-(methylsulfonyl)imidazolidin-2-one. The subsequent step is the phosgenation of this intermediate to afford the final product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one

This step involves the reaction of 2-imidazolidinone with methanesulfonyl chloride in the presence of an organic base as an acid scavenger. Several variations of this procedure have been reported, primarily differing in the choice of solvent and base.

General Procedure:

To a stirred solution of 2-imidazolidinone and an organic base in an anhydrous organic solvent, a solution of methanesulfonyl chloride in the same solvent is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is heated for a specified duration. The solvent is then removed under reduced pressure, and the residue is recrystallized from a suitable solvent system to yield the pure product.

Quantitative Data for Synthesis of 1-(Methylsulfonyl)imidazolidin-2-one

| Molar Ratio (2-imidazolidinone:MsCl:Base) | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1:1.8:1.5 | Triethylamine | Benzene | 40 | 5 | 77 | 191.0 - 191.5 |

| 1:1-2:1-3 | Triethylamine | Chloroform | 40 | 1 | 78 | 191.2 - 191.9 |

| 1:1-2:1-3 | Pyridine | Dioxane | 80 | 3 | 79 | 190.9 - 191.3 |

| 1:1.3:1.5 | N,N-Dimethylformamide | Toluene | 80 | 4 | 78.5 | 191.0 - 191.2 |

| 1:1-2:1-3 | Pyridine | Carbon Tetrachloride | 50 | 4 | 76 | 191.2 - 191.6 |

| 1:1-2:1-3 | Pyridine | Cyclohexane | 40 | 1.5 | 76 | 190.8 - 191.7 |

Data sourced from patent CN102408374B.

Step 2: Synthesis of this compound

This step involves the reaction of 1-(methylsulfonyl)imidazolidin-2-one with phosgene or a phosgene equivalent.

Method A: Using Phosgene Gas

This method is analogous to the synthesis of 3-ethanesulphonyl-imidazolidin-2-on-1-carbonyl chloride[1].

Experimental Protocol:

-

Suspend 1-(methylsulfonyl)imidazolidin-2-one in anhydrous dichloromethane in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

-

Cool the suspension to 0°C.

-

Introduce a large excess of phosgene gas into the stirred suspension.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Allow the mixture to stand overnight, with continuous stirring.

-

After the reaction is complete, remove the excess phosgene by passing a stream of dry air or nitrogen through the reaction mixture.

-

The product, this compound, is suspended in dichloromethane and can be isolated by filtration.

Method B: Using Bis(trichloromethyl) carbonate (Triphosgene)

This method provides a safer alternative to using phosgene gas and has been reported for the synthesis of analogous 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones[2].

Experimental Protocol:

-

Dissolve 1-(methylsulfonyl)imidazolidin-2-one in a suitable anhydrous solvent such as THF, chloroform, or ethyl acetate.

-

Add a stoichiometric amount of bis(trichloromethyl) carbonate (approximately 0.34 equivalents relative to the starting imidazolidinone). A slight excess (2-3%) of bis(trichloromethyl) carbonate can be used to ensure complete conversion.

-

Heat the reaction mixture to 55-60°C and stir for 2-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product can be purified by recrystallization from the reaction solvent, during which any residual reagent is removed.

Product Specifications

| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity | Melting Point (°C) |

| This compound | 41762-76-9 | C5H7ClN2O4S | 226.64 g/mol | >98% | 168-173 |

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Phosgene is an extremely toxic gas. All manipulations involving phosgene must be carried out in a specialized, well-ventilated fume hood with appropriate safety monitoring and emergency preparedness.

-

Bis(trichloromethyl) carbonate (triphosgene) is a solid and a safer alternative to phosgene gas, but it can release phosgene upon heating or in the presence of nucleophiles. Handle with care in a fume hood.

-

Organic solvents used are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved in two steps from 2-imidazolidinone. The first step, the sulfonylation, is well-documented with high yields. The second step, the phosgenation, can be performed using either phosgene gas or a safer solid equivalent, bis(trichloromethyl) carbonate. The protocols and data presented in this guide provide a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

Unraveling the Role of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: A Technical Perspective for Researchers

For Immediate Release

Shanghai, China – December 28, 2025 – An in-depth review of available scientific literature and chemical databases reveals that 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride primarily functions as a chemical intermediate in organic synthesis, rather than a compound with a defined biological mechanism of action. This technical guide serves to clarify its established role for researchers, scientists, and drug development professionals, focusing on its application in the synthesis of pharmaceuticals.

Currently, there is a conspicuous absence of publicly accessible data on the biochemical targets, downstream signaling effects, or quantitative biological activity (e.g., IC50, Ki values) of this compound. The compound, characterized by its CAS number 41762-76-9, is consistently cataloged by chemical suppliers as a reagent for research and development purposes.[1][2][3][4][5]

Established Role in Pharmaceutical Synthesis

The most significant and well-documented application of this compound is its crucial role as a reactant in the synthesis of the ureidopenicillin antibiotic, Mezlocillin.[6] Mezlocillin is a broad-spectrum beta-lactam antibiotic effective against a wide range of bacteria. In the synthesis of Mezlocillin, this compound is utilized to introduce the characteristic N-acylated side chain to the 6-aminopenicillanic acid (6-APA) core structure. This side chain is critical for the antibiotic's spectrum of activity and its efficacy.

The chemical structure of Mezlocillin incorporates the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety, highlighting the direct synthetic lineage from the reagent .[6]

Synthetic Utility and Chemical Properties

This compound is a reactive acyl chloride. This reactivity is central to its utility in acylation reactions, such as the one employed in the synthesis of Mezlocillin. The compound is typically a solid with a melting point ranging from 168-173 °C and should be stored under an inert atmosphere at 2-8°C.[4] Its molecular formula is C5H7ClN2O4S.[2][3][5]

The synthesis of related compounds, such as 3-ethanesulphonyl-imidazolidin-2-on-1-carbonyl chloride, involves the reaction of the corresponding N-sulphonyl-imidazolidin-2-one with phosgene.[7] This suggests a probable synthetic route for this compound as well. The reactivity of acyl chlorides with imidazolidine-2-thione derivatives has been studied, indicating that the nature of the acyl chloride can influence whether mono- or di-acylated products are formed.[8]

Future Research Directions

While the current body of knowledge points to this compound as a synthetic intermediate, its structural motifs could warrant further investigation for potential biological activity. The imidazolidinone core is present in various biologically active molecules. Future research could explore if this compound or its derivatives exhibit any unforeseen pharmacological effects. However, at present, there is no scientific basis to support such a mechanism of action.

Conclusion

Visualizing the Synthetic Role

The following diagram illustrates the key role of this compound in the synthesis of Mezlocillin.

Caption: Synthetic pathway of Mezlocillin.

References

- 1. This compound [sobekbio.com]

- 2. 41762-76-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Mezlocillin | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a representative synthetic application of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.

Introduction

This compound, with a molecular formula of C5H7ClN2O4S and a molecular weight of 226.64 g/mol , is a reactive chemical intermediate.[1] Its structure, featuring both a sulfonyl group and a carbonyl chloride, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl moiety into other molecules. This compound is often utilized as a building block in the development of bioactive molecules for pharmaceutical and agrochemical applications.[1]

Solubility Data

Acyl chlorides are generally not considered soluble in water as they react vigorously with it to form the corresponding carboxylic acid and hydrochloric acid.[2][3] They are, however, typically soluble in nonpolar organic solvents.[2][4] Sulfonyl chlorides also react with water, though generally less violently than acyl chlorides, to produce the corresponding sulfonic acid.[5] Their low solubility in water can lead to their precipitation from aqueous reaction mixtures, a property that can be advantageous in synthesis.[6]

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility/Reactivity | Rationale |

| Water | Reactive | The carbonyl chloride and sulfonyl chloride moieties are susceptible to hydrolysis.[2][3][5] |

| Protic Solvents (e.g., Alcohols, Amines) | Reactive | Reacts with nucleophilic groups like hydroxyl and amino functions.[4] |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | Likely Soluble | Often used as solvents for reactions involving similar reagents. |

| Ethereal Solvents (e.g., Diethyl ether, THF) | Likely Soluble | Commonly used for reactions with acyl and sulfonyl chlorides.[4] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | Good general solvents for a wide range of organic compounds.[4] |

| Hydrocarbon Solvents (e.g., Hexane, Toluene) | Likely Soluble to Sparingly Soluble | Solubility will depend on the overall polarity of the molecule. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a non-reactive organic solvent.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous solvent of choice

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Solvent Addition: Add a known volume or mass of the chosen anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent.

-

Analysis: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Safety Precautions: this compound is a reactive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with moisture.

Synthetic Application: Synthesis of a Urea Derivative

This compound is a useful reagent for the synthesis of urea derivatives, which are prevalent in many biologically active compounds.[7] The carbonyl chloride group readily reacts with primary and secondary amines to form a urea linkage.

Below is a diagram illustrating the general workflow for the synthesis of a substituted urea derivative using this compound.

References

Navigating the Reactivity of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride: A Guide to Solvent Stability

For Immediate Release

This technical guide provides an in-depth analysis of the stability of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (MOS-Cl) in various common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the inherent reactivity of MOS-Cl, potential degradation pathways, and recommended handling and analysis protocols. Due to its high reactivity, understanding the stability of MOS-Cl is critical for its effective use as a reagent in chemical synthesis.

Core Concepts: Understanding the Instability of MOS-Cl

This compound is a highly reactive acyl chloride. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing methylsulfonyl group further enhances this electrophilicity, making the molecule prone to degradation in the presence of nucleophiles, including many common solvents or trace impurities within them.

Safety data sheets consistently highlight that MOS-Cl is corrosive, causes severe skin burns and eye damage, and is highly sensitive to moisture.[1][2][3][4] Storage recommendations emphasize the need for a dry, cool, and well-ventilated environment, often under an inert atmosphere such as nitrogen, at temperatures between 2-8°C.[1][3][4] One safety data sheet explicitly states that the compound "Hydrolyzes readily," underscoring its instability in aqueous conditions.[4]

Hypothetical Stability Data in Common Solvents

Below are tables summarizing the expected stability of MOS-Cl in a range of common laboratory solvents under anhydrous conditions at room temperature. The "Relative Stability" is a qualitative assessment, and the "Estimated Half-Life" is a hypothetical value for illustrative purposes, assuming trace amounts of nucleophilic impurities.

Table 1: Stability in Aprotic Non-Nucleophilic Solvents

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Relative Stability | Estimated Half-Life (Anhydrous) | Potential Degradation Products |

| Acetonitrile | CH₃CN | 37.5 | Moderate | Days to Weeks | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid (from trace water) |

| Dichloromethane | CH₂Cl₂ | 9.1 | High | Weeks to Months | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid (from trace water) |

| Tetrahydrofuran | C₄H₈O | 7.6 | Moderate to Low | Hours to Days | Ring-opening products, polymers |

| Toluene | C₇H₈ | 2.4 | High | Weeks to Months | Minimal degradation |

Table 2: Stability in Protic and Nucleophilic Solvents

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Relative Stability | Estimated Half-Life | Primary Degradation Product |

| Water | H₂O | 80.1 | Very Low | Seconds to Minutes | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid |

| Methanol | CH₃OH | 32.7 | Very Low | Minutes | Methyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |

| Ethanol | C₂H₅OH | 24.5 | Very Low | Minutes | Ethyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |

| Isopropanol | C₃H₈O | 19.9 | Very Low | Minutes to Hours | Isopropyl 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate |

| Dimethylformamide | C₃H₇NO | 36.7 | Low | Hours | N,N-dimethyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide |

| Dimethyl sulfoxide | C₂H₆OS | 46.7 | Moderate to Low | Days | Complex degradation mixture |

Degradation Pathways

The primary degradation pathway for MOS-Cl in the presence of nucleophiles is nucleophilic acyl substitution. The general mechanism is illustrated below.

In protic solvents, the reaction proceeds rapidly. For example, hydrolysis in water leads to the formation of the corresponding carboxylic acid and hydrochloric acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of MOS-Cl in a given solvent, a systematic experimental approach is required. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation kinetics of MOS-Cl in a selected solvent over time.

Materials:

-

This compound (MOS-Cl)

-

High-purity, anhydrous solvent of interest

-

Anhydrous, non-nucleophilic quenching agent (e.g., a sterically hindered amine)

-

HPLC-grade solvents for mobile phase

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Stock Solution:

-

Under an inert atmosphere (e.g., in a glovebox), accurately weigh a known amount of MOS-Cl.

-

Dissolve the MOS-Cl in the anhydrous solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Stability Study Setup:

-

Transfer aliquots of the stock solution into several sealed vials.

-

Maintain the vials at a constant temperature (e.g., 25°C).

-

-

Time-Point Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

-

Immediately quench the reaction by adding a solution of the quenching agent to form a stable derivative.

-

Dilute the quenched sample to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to determine the concentration of the stable derivative, which corresponds to the remaining MOS-Cl.

-

-

HPLC Method:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is often a good starting point. The exact conditions will need to be optimized.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the derivative has strong absorbance.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Plot the concentration of the MOS-Cl derivative versus time.

-

Determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and the half-life (t₁/₂) of MOS-Cl in the solvent.

-

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is significantly compromised in the presence of nucleophilic solvents, particularly protic solvents like water and alcohols. For applications requiring the use of MOS-Cl in solution, it is imperative to use anhydrous, aprotic, and non-nucleophilic solvents. When the use of potentially reactive solvents is unavoidable, the MOS-Cl should be used immediately after dissolution, and the reaction should be conducted at low temperatures to minimize degradation. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the stability of MOS-Cl in specific solvent systems, enabling more controlled and reproducible synthetic outcomes.

References

An In-depth Technical Guide on the Spectral Data of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is limited. The data presented in this guide is representative and has been estimated based on the analysis of structurally analogous compounds. This guide serves as an educational resource, providing expected spectral characteristics and detailed experimental protocols for researchers working with this or similar chemical entities.

Chemical Structure and Overview

This compound, with the CAS number 41762-76-9 and molecular formula C₅H₇ClN₂O₄S, is a reactive organic compound. Its structure incorporates a cyclic urea (imidazolidinone), a sulfonyl group, and a reactive acyl chloride moiety. This combination of functional groups makes it a potentially useful building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Accurate spectral analysis is crucial for its characterization and for monitoring its reactions.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 - 4.0 | Triplet | 2H | -N-CH₂- (next to N-COCl) |

| ~ 3.8 - 3.6 | Triplet | 2H | -N-CH₂- (next to N-SO₂) |

| ~ 3.3 | Singlet | 3H | -SO₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | -CO-Cl (Acyl Chloride) |

| ~ 152 | -N-CO-N- (Imidazolidinone) |

| ~ 48 | -N-CH₂- (next to N-COCl) |

| ~ 45 | -N-CH₂- (next to N-SO₂) |

| ~ 42 | -SO₂-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1790 | Strong | C=O Stretch (Acyl Chloride) |

| ~ 1720 | Strong | C=O Stretch (Imidazolidinone) |

| ~ 1350 | Strong | S=O Asymmetric Stretch (Sulfonyl) |

| ~ 1160 | Strong | S=O Symmetric Stretch (Sulfonyl) |

| ~ 2950 | Medium | C-H Stretch (Aliphatic) |

Sample Preparation: KBr pellet or ATR.

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are provided below. These protocols are general and may require optimization based on the specific instrumentation available.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR Spectroscopy.

Detailed Protocol:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[1]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[2]

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.[2]

-

Tune the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.[2]

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Two common methods for analyzing solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Workflow for KBr Pellet Preparation for IR Spectroscopy

Caption: Workflow for KBr Pellet Method in IR Spectroscopy.

Detailed Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle, and the pellet die.[3]

-

Grind 1-2 mg of this compound into a very fine powder in the agate mortar.[4][5]

-

Add 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.[4][5]

-

Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[3]

-

Transfer the mixture to the pellet die.

-

-

Pellet Formation and Analysis:

-

Assemble the die and press the mixture under high pressure (typically 8-10 tons) for a few minutes.[6] A vacuum may be applied to remove trapped air and moisture.

-

Carefully release the pressure and extract the transparent or translucent pellet from the die.[6]

-

Mount the pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Protocol (ATR-FTIR Method):

Attenuated Total Reflectance (ATR) is a simpler and faster method that requires minimal sample preparation.[7][8]

-

Sample Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

After analysis, clean the crystal thoroughly.

-

Interpretation of Spectral Data

-

¹H NMR: The two triplets in the ¹H NMR spectrum are characteristic of the two inequivalent methylene groups in the imidazolidinone ring, with the downfield triplet likely corresponding to the protons adjacent to the electron-withdrawing carbonyl chloride group. The singlet corresponds to the three equivalent protons of the methylsulfonyl group.

-

¹³C NMR: The spectrum is expected to show five distinct signals. The two carbonyl carbons will appear at the most downfield shifts, with the acyl chloride carbon being more deshielded than the urea carbonyl. The two methylene carbons of the ring will have distinct chemical shifts due to the different N-substituents. The methyl carbon of the sulfonyl group will be the most upfield signal.

-

IR: The IR spectrum is dominated by strong absorptions from the two carbonyl groups and the sulfonyl group. The C=O stretch of the acyl chloride is expected at a higher frequency (around 1790 cm⁻¹) compared to the C=O of the cyclic urea (around 1720 cm⁻¹).[9][10][11] The sulfonyl group will show two characteristic strong stretching bands for the S=O bonds.[12][13]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds, most notably as a key building block for antibiotics like Mezlocillin. Its utility in drug development is significant, but its reactivity also necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling of this compound, based on available safety data sheets and chemical information.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its corrosive nature.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Signal Word: Danger[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and proper storage and disposal.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that some of this data is predicted and should be used with caution.

| Property | Value | Reference |

| CAS Number | 41762-76-9 | [2][3][4][5] |

| Molecular Formula | C5H7ClN2O4S | [3][5] |

| Molecular Weight | 226.64 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Melting Point | 168-173 °C (lit.) | [4] |

| Boiling Point | 347.9 ± 25.0 °C (Predicted) | [4] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | ≥98% | [2] |

Toxicological Information

Potential Health Effects:

-

Inhalation: May cause irritation of the lungs and respiratory system. Overexposure could lead to serious illness.[1]

-

Skin Contact: Causes severe skin burns, characterized by itching, scaling, reddening, or blistering.[1]

-

Eye Contact: Causes serious eye damage, which may include redness, pain, and severe injury.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

Carcinogenicity: This compound is not classified as a carcinogen by IARC, NTP, or OSHA.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A standard experimental workflow for handling this compound should always include the use of appropriate PPE.

Storage

Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, a temperature of 2-8°C is recommended.[1] The compound should be stored under an inert atmosphere (nitrogen or argon).[4]

Reactivity and Stability

Information on the specific reactivity and decomposition products of this compound is limited. However, as an acyl chloride, it is expected to be reactive towards nucleophiles, particularly water, alcohols, and amines. Contact with moisture will likely lead to hydrolysis, producing hydrochloric acid and the corresponding carbamic acid, which may be unstable.

References

Safeguarding Stability: A Technical Guide to Storing 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Immediate Release

This technical guide provides essential information for researchers, scientists, and drug development professionals on the proper storage conditions for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS No. 41762-76-9). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Summary of Storage Conditions

Proper storage is paramount to prevent the degradation of this compound, a compound sensitive to environmental factors. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [1][2][3] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[2][3] | Inert atmosphere is critical to prevent hydrolysis. |

| Moisture | Store in a dry environment.[1] The compound is moisture-sensitive. | |

| Container | Keep in a tightly closed container.[1] Do not use metal containers. | |

| Ventilation | Store in a well-ventilated area.[1] | |

| Proximity to Incompatibles | Keep away from strong oxidizing agents.[1] | |

| General Handling | Minimize dust generation and accumulation.[1] Keep away from sources of ignition.[1] |

Experimental Protocols

Detailed experimental protocols for stability studies of this compound were not available in the public domain at the time of this guide's compilation. Researchers are advised to conduct in-house stability studies under their specific laboratory conditions to establish a more precise shelf-life and degradation profile. A general approach to such a study would involve:

-

Sample Preparation: Store aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, and in the presence/absence of an inert atmosphere).

-

Time-Point Analysis: At regular intervals, analyze the purity and integrity of the samples using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Degradation Product Identification: Characterize any significant degradation products to understand the decomposition pathways.

-

Data Analysis: Plot the percentage of the parent compound remaining over time for each storage condition to determine the rate of degradation and establish optimal storage parameters.

Logical Workflow for Storage

The following diagram illustrates the decision-making process and key considerations for the proper storage of this compound.

Caption: Logical workflow for the proper storage of this compound.

Safety and Handling

Beyond storage, safe handling is critical. This compound is classified as causing severe skin burns and eye damage.[1] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling.[1] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[1] In case of exposure, follow the first-aid measures outlined in the safety data sheet.

References

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a reactive acyl chloride containing a sulfonated imidazolidinone core. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 226.64 g/mol | [1][2][3][4] |

| Molecular Formula | C5H7ClN2O4S | [1][2][3][4] |

| CAS Number | 41762-76-9 | [1][2][3][4][5][6] |

| Melting Point | 168-173 °C | [7] |

| Appearance | Solid | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][7] |

| Synonyms | 3-Methanesulfonyl-2-oxo-imidazolidine-1-carbonyl chloride, 1-Chlorocarbonyl-3-methanesulfonyl-2-imidazolidinone | [2][3][8] |

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 2-imidazolidone. The first step involves the sulfonylation of the imidazolidinone ring, followed by phosgenation to introduce the acyl chloride functionality.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Methylsulfonyl-2-imidazolidone

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-imidazolidone in tetrahydrofuran (THF).

-

Slowly add methanesulfonyl chloride to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, N-methylsulfonyl-2-imidazolidone, can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Suspend the N-methylsulfonyl-2-imidazolidone obtained in the previous step in dioxane.

-

Add trimethylchlorosilane and triethylamine to the suspension.

-

Introduce phosgene into the mixture while maintaining a controlled temperature.

-

Stir the reaction mixture until the conversion is complete.

-

The product, this compound, can be isolated by filtration and washed with a suitable solvent.

Applications in Drug Development

This reactive intermediate is primarily utilized in the synthesis of semi-synthetic penicillins and in the development of novel enzyme inhibitors.

Synthesis of Mezlocillin

This compound is a crucial reagent in the synthesis of Mezlocillin, a broad-spectrum antibiotic.[9] The synthesis involves the acylation of ampicillin.[10][11]

-

In a reaction vessel, suspend ampicillin trihydrate in a mixture of water and acetone.[11]

-

Add sodium bicarbonate to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 15-20°C.

-

Slowly add a solution of this compound.

-

Maintain the reaction for approximately 30 minutes.

-

After the reaction is complete, extract the mixture with a suitable organic solvent like isopropyl ether.

-

Separate the aqueous layer and acidify with a suitable acid to precipitate Mezlocillin.

-

The crude product can be purified by crystallization.

Development of Cholinesterase Inhibitors

The imidazolidinone scaffold is of interest in the design of novel enzyme inhibitors. Research has shown that derivatives of 3-(methylsulfonyl)-2-oxoimidazolidine can be synthesized to create potent cholinesterase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[2] The general approach involves the synthesis of carbohydrazide derivatives followed by condensation with various aldehydes to produce a library of candidate molecules.

References

- 1. Mezlocillin, Multocillin, Mezlin-药物合成数据库 [drugfuture.com]

- 2. N-Substituted Arylidene-3-(Methylsulfonyl)-2-Oxoimidazolidine-1-Carbohydrazide as Cholinesterase Inhibitors: Design, Synthesis, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:41762-76-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 41762-76-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [sobekbio.com]

- 7. 3-(Methylsulfonyl)-2-oxoimidazolidin-1-carbonylchlorid | 41762-76-9 [m.chemicalbook.com]

- 8. This compound [cymitquimica.com]

- 9. Mezlocillin | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN101550144B - Preparation technique for mezlocillin - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound, with the CAS number 41762-76-9, is a heterocyclic compound crucial for the synthesis of various pharmaceutical agents.[1] Its chemical structure incorporates a reactive carbonyl chloride group, making it a valuable acylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C5H7ClN2O4S | [1] |

| Molecular Weight | 226.64 g/mol | |

| IUPAC Name | This compound | [1] |

| Melting Point | 168-173 °C (lit.) | [2] |

| Boiling Point | 347.9±25.0 °C (Predicted) | [2] |

| Density | 1.71±0.1 g/cm3 (Predicted) | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synonyms:

-

2-keto-3-mesyl-imidazolidine-1-carbonyl chloride[1]

-

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone[1]

-

1-CHLOROCARBONYL-3-METHYLSULFONYL-2-IMIDAZOLIDINONE

-

1-Chloroformyl-3-methanesulfonyl-2-imidazolidinone

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from 2-imidazolidone. The first step involves the sulfonylation of 2-imidazolidone to yield N-methylsulfonyl-2-imidazolidone, which is subsequently reacted with phosgene to produce the final product.

Experimental Protocols

Synthesis of N-methylsulfonyl-2-imidazolidone

This protocol is based on the method described in patent CN102408374B.

Materials:

-

2-imidazolidone

-

Methanesulfonyl chloride

-

Organic base (e.g., pyridine, triethylamine, or N,N-dimethylformamide)

-

Anhydrous organic solvent (e.g., dioxane, toluene, or cyclohexane)

-

Recrystallization solvent (e.g., ethanol, water, or a mixture of water and methanol)

Procedure:

-

In a reaction vessel, dissolve 2-imidazolidone and the selected organic base in the anhydrous organic solvent.

-

While stirring at a controlled temperature (e.g., 15-20 °C), slowly add a solution of methanesulfonyl chloride in the same anhydrous organic solvent. The addition time can range from 40 minutes to 2 hours.

-

After the addition is complete, raise the temperature to 40-80 °C and maintain it for 1.5 to 5 hours to allow the reaction to proceed to completion.

-

Remove the organic solvent by distillation under reduced pressure.

-

To the residue, add the recrystallization solvent and heat to reflux for approximately 30 minutes.

-

Cool the mixture to 0 °C to induce crystallization.

-

Collect the solid product by suction filtration and wash it with purified water.

-

Dry the product in an oven to obtain N-methylsulfonyl-2-imidazolidone. The reported yield is in the range of 76-79%.

Synthesis of this compound

This protocol is derived from descriptions of Mezlocillin synthesis.[3]

Materials:

-

N-methylsulfonyl-2-imidazolidone

-

Phosgene

-

Trimethylchlorosilane

-

Triethylamine

-

Dioxane

Procedure:

-

Suspend N-methylsulfonyl-2-imidazolidone in dioxane.

-

Add trimethylchlorosilane and triethylamine to the suspension.

-

Introduce phosgene into the reaction mixture.

-

The reaction proceeds to form this compound.

-

Further purification steps may be required to isolate the final product.

Application in Drug Development: Synthesis of Mezlocillin

This compound is a critical acylating agent in the synthesis of Mezlocillin, a broad-spectrum penicillin antibiotic.[4] The synthesis involves the acylation of ampicillin with the title compound.

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibiotics like Mezlocillin. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway with experimental protocols, and its primary application. The information presented herein is intended to support researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Synthesis of Mezlocillin using 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mezlocillin, a broad-spectrum acylureidopenicillin antibiotic. The primary synthetic route detailed herein utilizes Ampicillin Trihydrate and 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, a method noted for its industrial significance and high yields.[1]

Introduction

Mezlocillin is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2][3][4][5] This disruption leads to cell lysis and bacterial death.[2][5] The synthesis method described is a robust and scalable process involving the acylation of the amino group of ampicillin.[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₅N₅O₈S₂ |

| Molecular Weight | 539.59 g/mol [1] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 51481-65-3[1] |

| Appearance | White crystalline powder[1] |

| Solubility | Water: 0.471 g/L[1] |

Experimental Protocols

The synthesis of Mezlocillin from Ampicillin Trihydrate and this compound is typically carried out in an aqueous medium under alkaline conditions.[6][7]

Materials:

-

Ampicillin Trihydrate[1]

-

This compound (MOS-Cl)[1]

-

Purified Water[1]

-

4% (w/v) Sodium Hydroxide Solution[1] or Sodium Bicarbonate[7]

-

Dilute Hydrochloric Acid[1]

-

Acetone (or other suitable organic solvents like isopropanol or ethanol)[1][6]

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is adapted from methodologies described in patent literature, with reported yields exceeding 90%.[1]

-

Dissolution: In a suitable reaction vessel, suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water (e.g., 100 g of Ampicillin Trihydrate in 1.5 L of water).[1]

-

Cooling and pH Adjustment: Stir the suspension and cool the mixture to a temperature between 0-5°C.[1] Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved and the pH is alkaline.[1]

-

Acylation Reaction: Slowly add 0.59 parts by weight of this compound to the reaction mixture.[1]

-